5,7-Bis(2-methylphenyl)quinolin-8-ol is a quinoline derivative characterized by its molecular formula . This compound features two 2-methylphenyl groups attached at the 5 and 7 positions of the quinoline ring, along with a hydroxyl group at the 8 position. Quinoline derivatives, including this compound, are recognized for their diverse biological activities and applications across various fields such as medicinal chemistry, materials science, and organic synthesis.
5,7-Bis(2-methylphenyl)quinolin-8-ol falls under the category of heterocyclic compounds, specifically quinolines. These compounds are noted for their aromatic character and ability to participate in a variety of chemical reactions due to their electron-rich nature.
The synthesis of 5,7-Bis(2-methylphenyl)quinolin-8-ol typically employs the Friedländer synthesis method. This process involves the reaction of 8-hydroxyquinoline with an o-tolyl aldehyde in the presence of a base and a catalyst. The reaction conditions are optimized to achieve high yields and purity.
The molecular structure of 5,7-Bis(2-methylphenyl)quinolin-8-ol can be represented by its IUPAC name and structural formulas:
Property | Value |
---|---|
CAS Number | 648896-55-3 |
InChI Key | SYABJUZBKFXKFI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4C |
This structure indicates a complex arrangement that allows for various interactions due to its multiple aromatic rings .
5,7-Bis(2-methylphenyl)quinolin-8-ol can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 5,7-Bis(2-methylphenyl)quinolin-8-ol is primarily linked to its interactions with biological targets. It is believed to exert its effects through:
Research into its specific mechanisms is ongoing, particularly regarding its anticancer properties .
5,7-Bis(2-methylphenyl)quinolin-8-ol is typically characterized by:
Key chemical properties include:
These properties make it suitable for various applications in chemical synthesis and biological research .
5,7-Bis(2-methylphenyl)quinolin-8-ol has several scientific uses:
Its diverse applications underline its importance as a compound in both academic research and industrial settings .
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: